molecular formula C9H7BrN2O3 B1280772 2-(6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid CAS No. 653599-23-6

2-(6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid

Cat. No. B1280772
M. Wt: 271.07 g/mol
InChI Key: JUALUODMCGTARR-UHFFFAOYSA-N
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Description

The compound “2-(6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The compound was prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides and followed by Michael addition . Formation of 3-methyl substituted derivatives from citraconic anhydride was found to be regioselective .


Molecular Structure Analysis

The molecular structure of this compound is based on the imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The synthesis of this compound involves a multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method allows for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids in one synthetic stage with high yields .

Scientific Research Applications

Synthesis and Structural Studies

  • Molecular Conformations : Studies have explored the molecular conformations of derivatives like (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids in solution and crystal form, based on 1H NMR spectral and X-Ray data. This research is significant for understanding the structural dynamics of such compounds (Chui et al., 2004).

Synthesis of New Heterocyclic Systems

  • Development of Novel Compounds : The synthesis of new heterocyclic systems using derivatives of 2-(6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid has been a focus. Such research contributes to the expansion of chemical libraries with potential applications in various fields (Dolzhenko et al., 2007).

Halogenation Studies

  • Pathways in Halogenation : Research on halogenation of derivatives like 2-unsubstituted and 2-methylimidazo[4,5-b]pyridines, closely related to the target compound, reveals different pathways depending on factors like acetic acid concentration. This is crucial for understanding the chemical behavior and potential applications of such compounds in synthesis (Yutilov et al., 2005).

Oxidation Processes

  • Oxidation Reactions : Studies have explored the oxidation reactions of similar compounds, offering insights into chemical transformations that are key in developing new compounds with potential applications in material science, pharmaceuticals, and more (Glover et al., 1979).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in the development of various drugs . Therefore, the study and development of new imidazole derivatives, including “2-(6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid”, can be a promising direction for future research.

properties

IUPAC Name

2-(6-bromo-2-oxo-3H-imidazo[1,2-a]pyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3/c10-5-1-2-7-11-9(15)6(3-8(13)14)12(7)4-5/h1-2,4,6H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUALUODMCGTARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C(N2C=C1Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477314
Record name (6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid

CAS RN

653599-23-6
Record name (6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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